Cas no 33532-44-4 (4-Keto Retinal)

4-Keto Retinal structure
4-Keto Retinal structure
Product Name:4-Keto Retinal
CAS No:33532-44-4
MF:C20H26O2
MW:298.419246196747
CID:311010
PubChem ID:6151363
Update Time:2025-04-19

4-Keto Retinal Chemical and Physical Properties

Names and Identifiers

    • Retinal, 4-oxo-
    • 4-Keto Retinal
    • 4-adamantanone-1-carbonyl chloride
    • 4-ketoadamantane acid chloride
    • 4-ketoadamantane carbonyl chloride
    • 4-keto-all-trans-retinal
    • 4-oxoadamantane carbonyl chloride
    • 4-oxo-all-trans-retinal
    • 4-oxoretinal
    • 4-oxoretinaldehyde
    • AG-G-55400
    • all-trans-4-oxoretinal
    • CTK5C6283
    • TRICYCLO[3.3.1.13,7]DECANE-1-CARBONYL CHLORIDE, 4-OXO-
    • 4-oxo-retinal
    • CHEMBL38534
    • 4-ketoretinal
    • (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenal
    • 33532-44-4
    • (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal
    • DTXSID401318044
    • all-trans-4-ketoretinal
    • J-019239
    • all-trans-4-oxo-retinal
    • CHEBI:139347
    • 4-oxo-15-apo-beta-caroten-15-al
    • 4-Oxo-ral
    • Inchi: 1S/C20H26O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,14H,11,13H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
    • InChI Key: PLILDISEFZJECC-RMWYGNQTSA-N
    • SMILES: O=C1C(C)=C(/C=C/C(=C/C=C/C(=C/C=O)/C)/C)C(C)(C)CC1

Computed Properties

  • Exact Mass: 298.193280068g/mol
  • Monoisotopic Mass: 298.193280068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Melting Point: 107-107°C

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